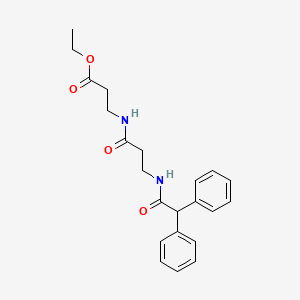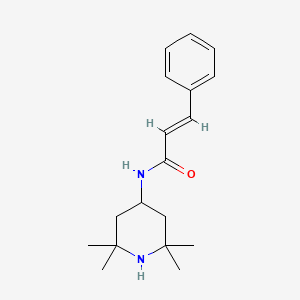![molecular formula C17H26ClNO2 B3857477 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3857477.png)
1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine
Übersicht
Beschreibung
1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine, also known as CDP, is a chemical compound that has been extensively studied for its potential applications in various fields of science and medicine. CDP is a piperidine derivative that has been synthesized through a series of chemical reactions. The compound has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it is believed that the compound may act as a modulator of the cholinergic system, which is involved in learning and memory processes. 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine may also act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase levels of acetylcholine, a neurotransmitter involved in learning and memory processes. 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine has a number of advantages and limitations for use in laboratory experiments. One advantage is that the compound has been extensively studied and has a well-established synthesis method. Additionally, 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine has been shown to have a number of potential applications in various fields of science and medicine. However, one limitation is that the mechanism of action of 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine. One area of research could focus on further elucidating the mechanism of action of the compound. Additionally, future research could investigate the potential use of 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine in the treatment of other diseases, such as depression or anxiety disorders. Finally, future research could investigate the potential use of 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine in combination with other drugs or therapies.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine has been extensively studied for its potential applications in various fields of science and medicine. The compound has been investigated for its use as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine has also been studied for its potential use as a neuroprotective agent, as well as its ability to enhance learning and memory.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-14-12-16(18)13-15(2)17(14)21-11-10-20-9-8-19-6-4-3-5-7-19/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNFOHJTVIKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCCCC2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B3857399.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B3857418.png)

![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)

![N,N-diethyl-2-[2-(4-fluorophenoxy)ethoxy]ethanamine](/img/structure/B3857438.png)

![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3857459.png)

![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3857484.png)
